

# Molecular Structure and Spectroscopic Synopsis

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## Compound of Interest

Compound Name: *6-Bromohexanoyl chloride*

Cat. No.: *B1266057*

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**6-Bromohexanoyl chloride**, with the molecular formula  $C_6H_{10}BrClO$ , possesses two key functional groups that dictate its reactivity and spectral signature: the acyl chloride and the primary alkyl bromide.[1][2][3] The inherent electronegativity of the oxygen, chlorine, and bromine atoms creates distinct electronic environments along the hexanoyl chain, which are readily distinguishable by modern spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR): The five distinct methylene ( $-CH_2-$ ) groups provide a clear roadmap of the carbon chain in both  $^1H$  and  $^{13}C$  NMR spectra. The protons and carbons closest to the electron-withdrawing acyl chloride and bromine atom are significantly deshielded, causing them to resonate at higher chemical shifts (downfield).
- Infrared (IR) Spectroscopy: This technique is ideal for confirming the presence of the critical carbonyl ( $C=O$ ) group within the acyl chloride. The inductive effect of the adjacent chlorine atom increases the vibrational frequency of the  $C=O$  bond, resulting in a characteristic absorption at a higher wavenumber than typical ketones or esters.[4][5]
- Mass Spectrometry (MS): MS provides the definitive molecular weight and crucial structural information through fragmentation analysis. The presence of both bromine and chlorine, each with two abundant isotopes ( $^{79}Br/^{81}Br$  and  $^{35}Cl/^{37}Cl$ ), generates a unique and easily identifiable isotopic pattern for the molecular ion peak.

## Proton Nuclear Magnetic Resonance ( $^1H$ NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is the primary tool for elucidating the proton framework of a molecule. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a wealth of information about the electronic environment and connectivity of the protons.

## Expertise-Driven Protocol: <sup>1</sup>H NMR Sample Preparation

A self-validating protocol ensures that the observed spectrum is a true representation of the sample, free from artifacts.

- Solvent Selection: Use deuterated chloroform (CDCl<sub>3</sub>). As an aprotic solvent, it prevents reaction with the highly reactive acyl chloride.<sup>[6]</sup> Its residual proton signal (CHCl<sub>3</sub>) appears as a singlet at  $\delta$  7.26 ppm, a region typically devoid of signals from the analyte, preventing spectral overlap.<sup>[6]</sup>
- Sample Preparation: In a clean, dry NMR tube, dissolve approximately 10-20 mg of **6-bromohexanoyl chloride** in ~0.6 mL of CDCl<sub>3</sub>. The compound is moisture-sensitive; hydrolysis will produce 6-bromohexanoic acid and HCl, leading to spurious peaks and sample degradation.<sup>[7]</sup> All glassware must be oven-dried.
- Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, defining the 0 ppm reference point.<sup>[8]</sup>
- Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer for optimal signal dispersion and resolution.

## Data Interpretation and Analysis

The <sup>1</sup>H NMR spectrum of **6-bromohexanoyl chloride** shows five distinct signals corresponding to the five methylene groups.

Table 1: <sup>1</sup>H NMR Spectral Data for **6-Bromohexanoyl Chloride** in CDCl<sub>3</sub><sup>[2][9]</sup>

| Assigned Protons   | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Chemical Shift  |
|--|----------------------------------|--------------|-------------|---------------------------|---|
| H-2 (-CH <sub>2</sub> COCl)                              | 2.91                             | Triplet (t)  | 2H          | ~7.3                      | Strongly deshielded by the adjacent electron-withdrawing carbonyl group of the acyl chloride. |
| H-6 (-CH <sub>2</sub> Br)                                | 3.41                             | Triplet (t)  | 2H          | ~6.7                      | Deshielded by the electronegative bromine atom.   |
| H-3 (-CH <sub>2</sub> CH <sub>2</sub> COCl)              | 1.76                             | Quintet      | 2H          | ~7.4                      | Aliphatic protons, slightly deshielded by proximity to the acyl chloride.                     |
| H-5 (-CH <sub>2</sub> CH <sub>2</sub> Br)                | 1.89                             | Quintet      | 2H          | ~7.1                      | Aliphatic protons, slightly deshielded by proximity to the bromine atom.                      |
| H-4 (-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -) | 1.51                             | Quintet      | 2H          | ~7.3                      | The most shielded (upfield) protons,  |

being furthest from both electron-withdrawing groups.

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- Causality of Splitting: The multiplicity of each signal is a direct consequence of spin-spin coupling with adjacent protons, following the  $n+1$  rule.<sup>[10]</sup> For instance, the protons at C-2 are adjacent to the two protons at C-3, resulting in a triplet ( $2+1=3$ ). The protons at C-3 are adjacent to two protons at C-2 and two at C-4, resulting in a quintet ( $4+1=5$ ). This predictable splitting pattern provides definitive confirmation of the linear chain structure.

Diagram 1:  $^1\text{H}$  NMR Structural Assignments A diagram illustrating the proton environments and their relationships.

Caption:  $^1\text{H}$  NMR assignments for **6-bromohexanoyl chloride**.

## Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

Broadband proton-decoupled  $^{13}\text{C}$  NMR provides a singlet for each unique carbon atom, offering a direct count of non-equivalent carbons and insight into their chemical nature.

## Data Interpretation and Analysis

The  $^{13}\text{C}$  NMR spectrum confirms the presence of six unique carbon environments, consistent with the molecular structure.

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **6-Bromohexanoyl Chloride** in  $\text{CDCl}_3$ <sup>[1][11]</sup>

| Assigned Carbon  | Chemical Shift ( $\delta$ , ppm) | Rationale for Chemical Shift  |
|--|----------------------------------|---|
| C-1 (C=O)  | 173.0                            | The carbonyl carbon is highly deshielded due to the double bond to oxygen and single bond to chlorine, placing it furthest downfield. |
| C-2 (-CH <sub>2</sub> COCl)                              | 46.5                             | Deshielded by the adjacent carbonyl group.  |
| C-6 (-CH <sub>2</sub> Br)                                | 33.3                             | Deshielded by the electronegative bromine atom.   |
| C-3 (-CH <sub>2</sub> CH <sub>2</sub> COCl)              | 32.2                             | Standard aliphatic carbon.  |
| C-5 (-CH <sub>2</sub> CH <sub>2</sub> Br)                | 27.5                             | Standard aliphatic carbon.  |
| C-4 (-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -) | 23.8                             | The most shielded aliphatic carbon, furthest from both functional groups.   |

The chemical shifts are self-validating; the carbonyl carbon (C-1) is correctly identified at the far downfield position (~173 ppm), characteristic of an acyl chloride.[\[12\]](#) The carbons directly attached to the electron-withdrawing groups (C-2 and C-6) are found at intermediate shifts, while the remaining aliphatic carbons (C-3, C-4, C-5) appear in the more shielded upfield region.

## Infrared (IR) Spectroscopy

IR spectroscopy excels at the rapid and unambiguous identification of key functional groups.

## Expertise-Driven Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for a liquid sample like **6-bromohexanoyl chloride**. It requires minimal sample preparation and is non-destructive.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

- Sample Application: Place a single drop of neat **6-bromohexanoyl chloride** directly onto the crystal.
- Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

## Data Interpretation and Analysis

The IR spectrum is dominated by two key features that confirm the molecular identity.

Table 3: Key IR Absorption Bands for **6-Bromohexanoyl Chloride**[1][2]

| Wavenumber<br>( $\text{cm}^{-1}$ ) | Intensity     | Assignment                  | Significance  |
|------------------------------------|---------------|-----------------------------|---|
| ~1800                              | Strong, Sharp | C=O Stretch (Acyl Chloride) | This high-frequency absorption is a hallmark of the acyl chloride functional group.[5][12] Its position is shifted higher than ketones ( $\sim 1715 \text{ cm}^{-1}$ ) due to the strong inductive electron withdrawal by the chlorine atom.[4] |
| 2850-2960                          | Medium-Strong | C-H Stretch (Aliphatic)     | Confirms the presence of the alkane chain.  |
| ~650                               | Medium        | C-Br Stretch                | Confirms the presence of the alkyl bromide functionality.   |
| ~730-550                           | Medium        | C-Cl Stretch                | Confirms the presence of the acyl chloride C-Cl bond.[5]  |

The single most important diagnostic peak is the intense C=O stretch around  $1800\text{ cm}^{-1}$ . Its presence and specific location provide immediate and trustworthy confirmation of the acyl chloride group.

## Mass Spectrometry (MS)

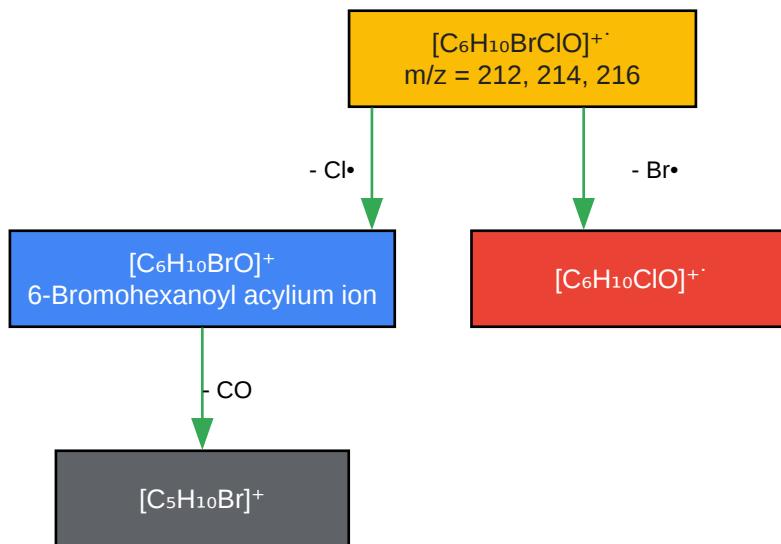
Mass spectrometry provides the molecular weight and offers insight into structural integrity through analysis of fragmentation patterns.

## Data Interpretation and Analysis

Electron Ionization (EI) is a common method for analyzing relatively small organic molecules.

- Molecular Ion ( $M^+$ ): The molecular weight of **6-bromohexanoyl chloride** is 213.50 g/mol .[\[1\]](#) [\[2\]](#) Due to the isotopes of chlorine ( $^{35}\text{Cl}:\text{Cl} \approx 3:1$ ) and bromine ( $^{79}\text{Br}:\text{Br} \approx 1:1$ ), the molecular ion peak is not a single line but a cluster of peaks. The expected pattern for a molecule with one Br and one Cl atom is:
  - $M^+$ :  $(\text{C}_6\text{H}_{10}^{35}\text{Cl}^{79}\text{Br}) = 212\text{ amu}$  (relative abundance ~75%)
  - $[M+2]^+$ :  $(\text{C}_6\text{H}_{10}^{37}\text{Cl}^{79}\text{Br}$  and  $\text{C}_6\text{H}_{10}^{35}\text{Cl}^{81}\text{Br}) = 214\text{ amu}$  (relative abundance ~100%)
  - $[M+4]^+$ :  $(\text{C}_6\text{H}_{10}^{37}\text{Cl}^{81}\text{Br}) = 216\text{ amu}$  (relative abundance ~25%) This unique isotopic signature is a powerful validation tool for confirming the elemental composition.
- Key Fragmentations: The molecule readily fragments under EI conditions.
  - Loss of  $\text{Cl}\cdot$ : The  $[M - 35]^+$  and  $[M - 37]^+$  peaks correspond to the formation of the 6-bromohexanoyl acylium ion, which is resonance-stabilized.
  - Loss of  $\text{Br}\cdot$ : The  $[M - 79]^+$  and  $[M - 81]^+$  peaks are also observed.
  - McLafferty Rearrangement: Not prominent for this linear chain.
  - Alkyl Chain Fragmentation: Peaks corresponding to the loss of alkyl fragments (e.g.,  $\text{C}_2\text{H}_4$ ,  $\text{C}_3\text{H}_6$ ) are also present, with prominent peaks often seen at  $m/z = 55$  and  $69$ .[\[1\]](#)

Diagram 2: Primary Fragmentation Pathways in EI-MS A diagram showing the main fragmentation routes.



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Caption: Key EI-MS fragmentations of **6-bromohexanoyl chloride**.

## Integrated Analysis for Quality Assurance

No single technique provides a complete picture. A robust quality assurance workflow relies on the synergistic interpretation of all spectral data.

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